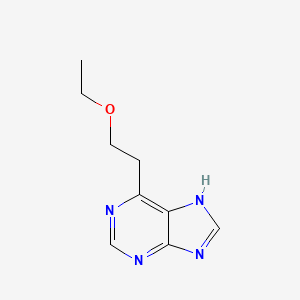

6-(2-ethoxyethyl)-7H-purine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2-ethoxyethyl)-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-2-14-4-3-7-8-9(12-5-10-7)13-6-11-8/h5-6H,2-4H2,1H3,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVCSFLFEMVPSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=C2C(=NC=N1)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582368 | |

| Record name | 6-(2-Ethoxyethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920503-80-6 | |

| Record name | 6-(2-Ethoxyethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 6 2 Ethoxyethyl 7h Purine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula.

For 6-(2-ethoxyethyl)-7H-purine, the molecular formula is C9H12N4O. The theoretical exact mass (monoisotopic mass) is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). A common HRMS technique, such as Electrospray Ionization Time-of-Flight (ESI-TOF), would be used to analyze the compound. In positive ion mode, the molecule would be expected to protonate, forming the [M+H]⁺ ion. The experimentally measured m/z of this ion would then be compared to the calculated theoretical value to confirm the molecular formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₄O |

| Theoretical Exact Mass (M) | 192.10111 u |

| Ionization Mode | ESI+ |

| Observed Species | [M+H]⁺ |

| Calculated m/z for [C₉H₁₃N₄O]⁺ | 193.10839 u |

| Example Experimental m/z | 193.10825 u |

Note: The experimental m/z is a representative value for illustrative purposes.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum provides information on the number of distinct protons and their local environments. The chemical shifts of the purine (B94841) protons (H-2 and H-8) are expected in the aromatic region, while the ethoxyethyl side chain protons appear in the aliphatic region. The ¹³C NMR spectrum complements this by showing the chemical shifts of all unique carbon atoms.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N7-H | ~13.5 | br s | - | 1H |

| H-2 | ~8.99 | s | - | 1H |

| H-8 | ~8.70 | s | - | 1H |

| H-1' (CH₂) | ~4.65 | t | J = 6.8 Hz | 2H |

| H-2' (CH₂) | ~3.80 | t | J = 6.8 Hz | 2H |

| H-4' (CH₂) | ~3.55 | q | J = 7.0 Hz | 2H |

Note: Data are predicted based on known spectra of similar purine derivatives. 's' denotes singlet, 't' triplet, 'q' quartet, 'br s' broad singlet.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-6 | ~158.0 |

| C-2 | ~152.5 |

| C-4 | ~151.0 |

| C-8 | ~145.0 |

| C-5 | ~120.0 |

| C-1' (CH₂) | ~68.5 |

| C-4' (CH₂) | ~65.8 |

| C-2' (CH₂) | ~30.5 |

Note: Data are predicted based on established chemical shift ranges for purine and ethoxyethyl moieties.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show a clear correlation between the H-1' and H-2' protons of the ethyl bridge, and another between the H-4' and H-5' protons of the terminal ethyl group, confirming the connectivity within the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹JCH). It would unambiguously link the proton signals in Table 2 to their corresponding carbon signals in Table 3 (e.g., H-2 with C-2, H-8 with C-8, H-1' with C-1', etc.).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. The key correlation for this molecule would be between the H-1' protons of the side chain and the C-6 carbon of the purine ring. This confirms that the ethoxyethyl substituent is attached at the C-6 position. Other important correlations would include H-2' to C-1' and C-4', and H-2 to C-4 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. For the flexible ethoxyethyl side chain, NOESY could provide insights into its preferred conformation relative to the purine ring by showing spatial correlations between side-chain protons (e.g., H-1') and purine ring protons (e.g., H-8).

X-Ray Crystallography for Solid-State Structure Determination and Tautomeric Form Analysis

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions. A critical piece of information obtained for purine derivatives is the location of the acidic proton on the heterocyclic ring system, which defines the dominant tautomeric form in the solid state.

For purines, tautomerism involving the imidazole (B134444) proton is common, with the N7-H and N9-H forms being the most prevalent in neutral species. The title of the compound specifies the 7H-purine tautomer. X-ray diffraction analysis of a suitable single crystal would confirm this assignment by locating the hydrogen atom on the N7 nitrogen of the purine ring. Computational and experimental studies on related 6-oxy purine derivatives have shown that the tautomeric form can be definitively assigned using this method. The crystal structure would also reveal details about hydrogen bonding and crystal packing, which influence the physical properties of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Each technique is based on the interaction of light with molecular vibrations, and their spectra are often complementary. The resulting spectrum serves as a unique "molecular fingerprint."

For this compound, characteristic vibrational bands would be observed for the N-H, C-H, C=N, C=C, and C-O-C bonds. The FT-IR and FT-Raman spectra of related purine tautomers have been investigated to assign their vibrational modes.

Table 4: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 2800 | N-H Stretch | Imidazole N-H |

| 3050 - 2850 | C-H Stretch | Aromatic & Aliphatic C-H |

| 1650 - 1500 | C=N, C=C Stretch | Purine ring stretches |

| 1450 - 1350 | C-H Bend | Aliphatic CH₂, CH₃ bending |

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives of this compound

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral compounds to determine their enantiomeric purity and absolute configuration.

The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, these techniques would become essential for its characterization. For example, consider a hypothetical derivative, (S)-6-(2-ethoxypropyl)-7H-purine , where a methyl group is added to the C-1' position of the side chain, creating a stereocenter.

Electronic CD (ECD), measured in the UV-Vis region, would show characteristic positive or negative bands corresponding to the electronic transitions of the purine chromophore. The sign and intensity of these bands (known as the Cotton effect) would be directly related to the absolute configuration (R or S) at the new chiral center. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations, the absolute stereochemistry of the chiral derivative could be unambiguously assigned.

Reactivity and Chemical Transformations of 6 2 Ethoxyethyl 7h Purine

Electrophilic Aromatic Substitution Reactions on the Purine (B94841) Nucleus

The purine nucleus is generally resistant to electrophilic aromatic substitution (EAS) reactions. The electron-withdrawing nature of the ring nitrogens deactivates the carbon atoms, making them poor nucleophiles. Furthermore, in acidic conditions often required for EAS, the nitrogen atoms can be protonated, creating a positively charged purinium cation that is even more resistant to attack by an electrophile.

Consequently, direct electrophilic substitution on 6-(2-ethoxyethyl)-7H-purine, such as nitration, halogenation, or sulfonation on the ring carbons, is challenging and typically requires harsh reaction conditions. When such reactions are forced, substitution, if it occurs, is most likely to happen at the C-8 position of the imidazole (B134444) ring, which is the most electron-rich carbon atom in the purine system.

To facilitate electrophilic substitution, the purine ring can be chemically activated. One common strategy is the formation of a purine N-oxide, typically at the N-1, N-3, or N-7 position. The oxygen atom donates electron density back into the ring, making it more susceptible to electrophilic attack. For a 6-substituted purine, oxidation followed by electrophilic substitution and subsequent reduction of the N-oxide can provide a route to otherwise inaccessible derivatives.

A direct C-H cyanation of purines has been developed, which proceeds through activation with triflic anhydride (B1165640) followed by nucleophilic cyanation. This method has shown that in most cases, cyanation occurs at the electron-rich C-8 position.

Nucleophilic Substitution Reactions at the C-6 Position and other Substitutable Sites

The C-6 position of the purine ring is highly susceptible to nucleophilic substitution, but this reactivity is contingent on the presence of a good leaving group at that position. In the case of this compound, the ethoxyethyl group is an alkyl substituent and is not a viable leaving group. Therefore, this specific compound does not readily undergo direct nucleophilic substitution at the C-6 position.

However, the synthesis of this compound itself likely proceeds from a purine precursor bearing a leaving group at C-6, most commonly a halogen. 6-Chloropurine (B14466) is a widely used and versatile intermediate for this purpose. The chlorine atom at C-6 can be readily displaced by a wide range of nucleophiles. The synthesis of the title compound could be envisioned via a cross-coupling reaction between a 6-halopurine and a suitable organometallic reagent containing the ethoxyethyl moiety.

The general reactivity of 6-halopurines with nucleophiles is a cornerstone of purine chemistry, allowing for the introduction of diverse functionalities.

| Nucleophile | Reagent Example | Resulting C-6 Substituent |

| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) |

| Sulfur Nucleophiles | Sodium Hydrosulfide (NaSH) | Mercapto (-SH) |

| Nitrogen Nucleophiles | Ammonia (NH₃), Amines (R-NH₂) | Amino (-NH₂), Alkylamino (-NHR) |

| Carbon Nucleophiles | Grignard Reagents (R-MgBr) | Alkyl/Aryl (-R) |

This table illustrates the versatility of 6-chloropurine as a precursor for synthesizing a variety of 6-substituted purines, including this compound.

Derivatization Strategies for Expanding the Chemical Space of this compound Analogues

Expanding the chemical diversity of this compound involves modifications at several key positions: the nitrogen atoms of the purine ring, the available carbon atoms (primarily C-2 and C-8), and the ethoxyethyl side chain itself.

Alkylation of the purine ring typically occurs at the nitrogen atoms. Direct alkylation of 6-substituted purines often results in a mixture of N-7 and N-9 isomers, with the N-9 isomer being the thermodynamically more stable product and often predominating. The ratio of these products can be influenced by reaction conditions such as the solvent, base, and alkylating agent used.

Recent methodologies have been developed for direct, regioselective N-7 alkylation. For instance, using N-trimethylsilylated purines with a tert-alkyl halide and a tin(IV) chloride (SnCl₄) catalyst allows for the kinetically controlled introduction of a tert-alkyl group at the N-7 position. While this method is specific for tert-alkyl groups, it highlights that kinetic control can favor the less common N-7 isomer. Acylation reactions follow a similar pattern, occurring at the ring nitrogens to form N-acylpurine derivatives.

A powerful strategy for derivatization involves the introduction of a halogen onto the purine nucleus, which then serves as a handle for transition-metal-catalyzed cross-coupling reactions.

Halogenation: Direct C-H halogenation can be achieved at the C-8 position, turning the inert C-H bond into a reactive C-X (X = Cl, Br, I) bond. This transformation unlocks the potential for further functionalization.

Cross-Coupling Reactions: With a halogen in place (e.g., at C-2 or C-8), a wide array of substituents can be introduced using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly effective for introducing aryl, heteroaryl, or alkenyl groups. This method is advantageous due to the commercial availability and low toxicity of many boronic acids. Other useful cross-coupling reactions include Stille coupling (with organostannanes) and Negishi coupling (with organozinc reagents).

The table below summarizes representative Suzuki-Miyaura cross-coupling reactions on halopurine scaffolds.

| Halopurine Substrate | Boronic Acid | Catalyst/Conditions | Product |

| 6-Chloro-9-benzylpurine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 6-Phenyl-9-benzylpurine |

| 8-Bromo-adenosine | 4-Boronophenylalanine | Pd(OAc)₂, SPhos, K₃PO₄, H₂O | 8-(Phenylalanine)-adenosine |

| 2,6-Dichloropurine | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄, Na₂CO₃, DME | 2-Chloro-6-phenylpurine |

These reactions demonstrate the capacity to build molecular complexity, attaching diverse carbon-based fragments to the purine core.

The 6-(2-ethoxyethyl) side chain offers additional sites for chemical modification. The ether linkage is a key functional group that can be targeted.

Ether Cleavage: Treatment with a strong acid, such as hydrobromic acid (HBr), can cleave the ether bond. This reaction would likely yield 6-(2-hydroxyethyl)-7H-purine and ethyl bromide. The resulting primary alcohol is a versatile functional group that can be further derivatized.

Functionalization of the Alcohol: The newly formed hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted into esters or ethers, or transformed into a leaving group for subsequent nucleophilic substitution, significantly expanding the range of accessible analogues.

Side-Chain Lithiation: While less common, it may be possible to achieve lithiation at the methylene (B1212753) group adjacent to the purine ring, particularly with the use of a directing group. Subsequent reaction with an electrophile would introduce new substituents on the side chain.

Regioselectivity and Stereoselectivity in Derivatization

Controlling the position of chemical modification (regioselectivity) is a critical aspect of purine chemistry.

N-Alkylation (N-7 vs. N-9): As previously mentioned, the alkylation of the imidazole ring nitrogens presents a significant regiochemical challenge. The N-9 position is thermodynamically favored, while the N-7 position can be targeted under kinetic control. The choice of reaction conditions and the steric profile of the electrophile can be used to influence the N-7/N-9 product ratio. The differentiation between N-7 and N-9 isomers can be confirmed using NMR spectroscopy, by analyzing the chemical shift of the C-5 carbon atom.

C-H Functionalization (C-8 vs. C-2): For electrophilic or radical reactions on the purine ring, the C-8 position is generally more reactive than the C-2 position. This provides a degree of inherent regioselectivity for reactions like direct halogenation or cyanation.

Cross-Coupling of Dihalopurines: In purines containing two different halogen atoms, regioselective cross-coupling can be achieved based on the differential reactivity of the C-X bonds. For example, in 6-chloro-2-iodopurine, the C-I bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective substitution at the C-2 position. Conversely, in 2,6-dichloropurine, the C-6 position is generally more reactive towards substitution. This differential reactivity allows for the stepwise and controlled introduction of different substituents at specific positions.

Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity becomes a consideration only when a new chiral center is created during a derivatization reaction. For instance, if the side chain were modified to introduce a stereocenter, the reaction could potentially produce a racemic mixture or, with the use of chiral reagents or catalysts, could be directed to favor one enantiomer over the other.

Theoretical and Computational Investigations of 6 2 Ethoxyethyl 7h Purine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and molecular properties of purine (B94841) derivatives. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy of the molecule. For 6-(2-ethoxyethyl)-7H-purine, methods like B3LYP combined with basis sets such as 6-311+G(d,p) are commonly employed to optimize the molecular geometry and calculate properties like bond lengths, bond angles, and partial atomic charges. Such calculations provide a detailed picture of the molecule's three-dimensional structure and the nature of its chemical bonds.

Purine and its derivatives can exist as several prototropic tautomers, where a hydrogen atom is located on different nitrogen atoms of the purine core. The most common and energetically favorable tautomers for substituted purines are the N7H and N9H forms. Quantum chemical calculations are essential for determining the relative stability of these tautomers.

First-principles electronic structure calculations can be performed on the possible tautomeric forms to determine their relative Gibbs free energies (ΔG) in both the gas phase and in solution, often using a polarizable continuum model (PCM) to simulate solvent effects. For 6-substituted purines, the position of the substituent can significantly influence the tautomeric equilibrium. Computational studies on similar 6-oxy purine derivatives have shown that one tautomer is typically more stable than others by several kcal/mol. For this compound, it is predicted that the N7H and N9H tautomers would be the most stable, with the N9H form likely being the global minimum in the gas phase, while solvation effects could alter this preference.

Table 1: Calculated Relative Gibbs Free Energies (ΔG in kcal/mol) of the Most Stable Tautomers of 6-(2-ethoxyethyl)-purine Calculations performed at the B3LYP/6-311++G* level with geometries optimized at the B3LYP/6-31G* level. Thermal corrections to Gibbs free energies were estimated at the B3LYP/6-31G* level.*

| Tautomer | ΔG (Gas Phase) | ΔG (Aqueous Solution, PCM) |

| N9H | 0.00 | 0.50 |

| N7H | 0.85 | 0.00 |

| N1H | 7.50 | 5.80 |

| N3H | 8.20 | 6.50 |

The ethoxyethyl side chain at the C6 position of the purine ring introduces conformational flexibility. The rotation around the single bonds (C-C and C-O) leads to different spatial arrangements, or conformers, each with a distinct energy. Conformational analysis, typically performed by systematically rotating dihedral angles and calculating the potential energy surface, can identify the most stable conformers.

For the ethoxyethyl group, key dihedral angles include those around the C6-CH2, CH2-CH2, and CH2-O bonds. The relative energies of the resulting gauche and anti conformers determine the preferred shape of the side chain. Studies on similar flexible chains attached to heterocyclic systems show that steric hindrance and intramolecular interactions can favor specific conformations. It is expected that an extended, anti-like conformation would be among the most stable to minimize steric clash with the purine ring, though solvent interactions could stabilize more compact, gauche forms.

Table 2: Relative Energies of Key Conformers of the Ethoxyethyl Side Chain Energies calculated relative to the most stable conformer.

| Conformer | Dihedral Angle 1 (C5-C6-Cα-Cβ) | Dihedral Angle 2 (C6-Cα-Cβ-O) | Relative Energy (kcal/mol) |

| 1 (Anti-Anti) | ~180° | ~180° | 0.00 |

| 2 (Anti-Gauche) | ~180° | ~60° | 0.85 |

| 3 (Gauche-Anti) | ~60° | ~180° | 1.20 |

| 4 (Gauche-Gauche) | ~60° | ~60° | 2.50 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

For this compound, DFT calculations can map the distribution and energies of these frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich purine ring, particularly the imidazole (B134444) portion. The LUMO is also anticipated to be distributed across the purine system. The calculated energies can predict the most likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO gap provides an estimate of the molecule's stability and the energy required for electronic excitation.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound Calculated at the B3LYP/6-31G level.*

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide static pictures of stable states, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes and the influence of the environment, such as a solvent.

For this compound, an MD simulation in a box of explicit water molecules would reveal the dynamic flexibility of the ethoxyethyl side chain. It would show the transitions between different conformational states and their relative populations over time, providing a more realistic picture than static calculations. Furthermore, MD simulations are crucial for understanding solvent effects. They can show how water molecules arrange around the purine core and the side chain, forming hydrogen bonds and influencing both the tautomeric equilibrium and the conformational preferences of the ethoxyethyl group.

In Silico Prediction of Interactions with Biological Macromolecules

Understanding how a molecule interacts with biological targets like proteins is fundamental to drug discovery and chemical biology. In silico methods, such as molecular docking, provide a rapid and cost-effective way to predict these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein active site. The method involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding affinity.

Purine derivatives are known to bind to a wide range of proteins, including kinases, polymerases, and G-protein-coupled receptors (GPCRs). To investigate the potential biological targets of this compound, docking studies can be performed against a panel of known purine-binding proteins. For example, docking into the ATP-binding site of a protein kinase would predict whether the compound could act as an inhibitor. The results would highlight key interactions, such as hydrogen bonds between the purine's nitrogen atoms and amino acid residues (e.g., backbone amides in the hinge region of a kinase) and hydrophobic interactions involving the ethoxyethyl side chain. These predictions can prioritize the compound for experimental screening.

Table 4: Representative Molecular Docking Results for 6-(2-ethoxyethyl)-9H-purine with a Purine-Binding Protein (e.g., Cyclin-Dependent Kinase 2)

| Parameter | Value/Description |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Affinity (Ki) | ~150 nM |

| Key Hydrogen Bond Interactions | Purine N1 with backbone NH of Leucine; Purine N3 with side chain of Lysine |

| Key Hydrophobic Interactions | Ethoxyethyl chain with Valine, Isoleucine, and Alanine residues in the binding pocket |

Binding Affinity Predictions and Scoring Functions

The prediction of binding affinity between a ligand, such as this compound, and its biological target is a cornerstone of computational drug discovery. These predictions are crucial for prioritizing compounds for synthesis and experimental testing. The process typically involves molecular docking simulations, where the ligand is placed into the binding site of a receptor in various conformations and orientations. The stability of these poses is then evaluated using scoring functions.

Scoring functions are mathematical models used to approximate the binding free energy of a protein-ligand complex. They can be broadly categorized into three main types: force-field-based, empirical, and knowledge-based.

Force-field-based scoring functions calculate the binding energy by summing up the non-covalent interactions, such as van der Waals and electrostatic interactions, between the protein and the ligand. These are derived from molecular mechanics force fields like AMBER or CHARMM.

Empirical scoring functions are derived from fitting experimental binding affinity data to a set of weighted energy terms. These terms often include hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for steric clashes. The weights are determined through regression analysis of a training set of protein-ligand complexes with known binding affinities.

Knowledge-based scoring functions are derived from statistical potentials obtained from databases of known protein-ligand structures. They are based on the frequency of atom-pair contacts at different distances, with more frequent interactions being considered more favorable.

In the context of this compound, a hypothetical docking study against a kinase, a common target for purine analogues, could yield results as illustrated in the interactive table below. This table showcases predicted binding affinities using different scoring functions. It is important to note that the performance of scoring functions can vary depending on the target protein and the chemical nature of the ligand. Therefore, a consensus approach, where multiple scoring functions are used, is often employed to improve the reliability of the predictions.

Table 1: Predicted Binding Affinities for this compound with a Hypothetical Kinase Target Using Various Scoring Functions

| Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Glide Score | -8.5 | Hydrogen bond with hinge region backbone |

| AutoDock Vina | -7.9 | Hydrophobic interactions with catalytic spine |

| ChemScore | -8.2 | Pi-stacking with conserved aromatic residue |

The accuracy of these predictions is highly dependent on the quality of the protein structure and the robustness of the scoring function. While these methods provide valuable qualitative rankings of potential ligands, the quantitative prediction of absolute binding affinities remains a significant challenge in computational chemistry.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are instrumental in understanding the structural requirements for a desired biological effect and in predicting the activity of novel, unsynthesized compounds.

Due to a lack of extensive experimental data specifically for this compound, the development of predictive QSAR models would necessitate the inclusion of a diverse set of its analogues. The general workflow for developing such a model involves several key steps:

Data Set Compilation: A dataset of purine analogues with experimentally determined biological activities (e.g., IC50 values against a specific enzyme) is assembled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D conformation of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods are employed to build a mathematical equation that correlates the calculated descriptors with the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF).

Model Validation: The predictive ability of the developed QSAR model is rigorously assessed. Internal validation techniques like leave-one-out cross-validation (q²) are used on the training set. Crucially, external validation is performed by predicting the activities of the compounds in the test set, which were not used in model development. A high correlation between the predicted and experimental activities for the test set indicates a robust and predictive model.

For a series of 6-substituted purine analogues, a hypothetical QSAR study might reveal that specific steric and electronic properties of the substituent at the 6-position are critical for activity. The interactive table below presents a hypothetical dataset and the predicted activities from a QSAR model for a series of analogues of this compound.

Table 2: Hypothetical QSAR Data for Analogues of this compound

| Compound | R-group at C6 | Experimental IC50 (nM) | Predicted IC50 (nM) | Key Descriptors Influencing Activity |

|---|---|---|---|---|

| Analogue 1 | -OCH3 | 150 | 145 | Molar Refractivity, Dipole Moment |

| Analogue 2 | -OCH2CH3 | 80 | 85 | Molecular Surface Area, LogP |

| This compound | -CH2CH2OCH2CH3 | 50 | 55 | Steric Bulk, Flexibility |

| Analogue 3 | -Cl | 200 | 210 | Electrostatic Charge, Polarizability |

The insights gained from such QSAR models can guide the rational design of new, more potent analogues of this compound by suggesting modifications that are likely to enhance biological activity. For instance, the model might indicate that increasing the steric bulk or flexibility of the side chain at the C6 position, as seen with the ethoxyethyl group, is favorable for activity against a particular target.

Mechanistic Biological Investigations of 6 2 Ethoxyethyl 7h Purine Non Clinical Focus

In Vitro Studies on Molecular Targets

Detailed in vitro studies focusing specifically on 6-(2-ethoxyethyl)-7H-purine are not available in the reviewed literature. The following sections discuss the known interactions of related purine (B94841) compounds with various molecular targets, providing a framework for potential future investigations of the title compound.

No specific studies detailing the inhibitory or activation effects of this compound on enzymes have been identified. However, the purine scaffold is a well-established core for enzyme inhibitors, particularly in the realm of protein kinases and purine metabolism enzymes.

Derivatives of 6-alkoxy-2-aminopurine are recognized as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. These compounds act as competitive inhibitors at the ATP-binding site of CDKs. For instance, O6-Cyclohexylmethylguanine (NU2058) was found to be a competitive inhibitor of both CDK1 and CDK2. The activity of these inhibitors is highly dependent on the nature of the substituent at the C-6 position. Research into 2-arylamino-6-ethynylpurines as inhibitors of Nek2 kinase showed that replacing the C-6 ethynyl (B1212043) group with an ethyl group resulted in a loss of activity, highlighting the sensitivity of kinase inhibition to the structure of the C-6 substituent.

Purine analogs also inhibit enzymes involved in purine metabolism. Allopurinol, a well-known analog of hypoxanthine, is a potent inhibitor of xanthine (B1682287) oxidase, an enzyme that catalyzes the final steps of purine catabolism to uric acid. Another compound, 6-(N-benzoylamino)purine, was also identified as a highly potent competitive inhibitor of xanthine oxidase. Given that purines can be substrates for enzymes like adenosine (B11128) deaminase and xanthine oxidase, structural modifications are often explored to enhance metabolic stability and retain biological activity.

| Compound | Target Kinase | Inhibition Value (IC50 or Ki) | Reference |

|---|---|---|---|

| O6-Cyclohexylmethylguanine (NU2058) | CDK1 | 5 ± 1 µM (Ki) | |

| O6-Cyclohexylmethylguanine (NU2058) | CDK2 | 12 ± 3 µM (Ki) | |

| NU6102 (an N2-substituted analog of NU2058) | CDK1/cyclinB | 9.5 nM (IC50) | |

| NU6102 (an N2-substituted analog of NU2058) | CDK2/cyclinA3 | 5.4 nM (IC50) |

Specific receptor binding data for this compound is not present in the available literature. Purine compounds, such as adenosine and ATP, are the natural ligands for a large family of purinergic receptors, which are categorized into P1 (adenosine) and P2 (ATP/ADP) receptors. These receptors are involved in a vast array of physiological processes.

The affinity of synthetic purine derivatives for these receptors is a subject of extensive research. Studies on 6-oxopurine nucleoside analogs containing a modified ribose ring measured their binding affinity for adenosine receptor subtypes (A1, A2A, and A3). These studies demonstrated that modifications to both the purine core (e.g., at the C-6 position) and the ribose moiety significantly impact receptor affinity. For example, while the natural nucleoside inosine (B1671953) showed measurable affinity for the A3 adenosine receptor, its synthetic (N)-methanocarba analog bound only weakly. This indicates that purinergic receptors have specific structural requirements for high-affinity binding, and it is plausible that a synthetic analog like this compound could interact with one or more of these receptor subtypes, although this would require empirical validation through binding assays.

There are no specific studies investigating the interaction between this compound and nucleic acids. Generally, small aromatic molecules, including purine derivatives, can interact with DNA and RNA through several modes, such as intercalation between base pairs or binding within the major or minor grooves. Such interactions can disrupt the normal function of DNA, potentially leading to mutations.

The stability of DNA is influenced by the hydrogen-bonding patterns of its constituent bases. Studies using non-canonical purine nucleotides have explored how specific functional groups, such as the 2-amino group on guanine (B1146940), contribute to the thermodynamic stability of the DNA duplex. The hydrogen-bonding potential of a synthetic purine analog would depend on its unique arrangement of hydrogen bond donors and acceptors. An investigation into the interaction of 8-substituted purines with other nucleobases revealed preferences for different types of base pairing (e.g., Watson-Crick vs. Hoogsteen), which is influenced by the nature of the substituent. Therefore, the ethoxyethyl group at the C-6 position of the title compound would be expected to influence its potential interactions with DNA or RNA, primarily through steric and hydrophobic effects rather than direct hydrogen bonding.

Cellular Mechanistic Studies in Model Systems (e.g., cell lines)

Research detailing the effects of this compound in cellular models has not been identified. The potential cellular mechanisms can be hypothesized based on the known activities of related compounds.

Given the lack of direct research, any discussion on the modulation of cellular pathways by this compound is speculative. However, building on the known targets of similar molecules, potential mechanisms can be proposed.

If the compound acts as a CDK inhibitor, as many 6-alkoxy-purines do, its primary effect would be the modulation of the cell cycle pathway. Inhibition of CDKs leads to cell cycle arrest and can induce apoptosis. A study involving a library of 6-alkoxy purines identified derivatives that selectively induce apoptosis in Jurkat T-cell leukemia cells, demonstrating that this class of compounds can modulate cell death pathways in a cell type-specific manner.

Alternatively, if the compound interacts with purinergic receptors, it could modulate a wide variety of signaling cascades. Purinergic signaling influences cell proliferation, differentiation, migration, and death. For example, activation of P2Y receptors can lead to the activation of phospholipase C and mobilization of intracellular calcium, while P2X receptor activation forms ion channels that can alter cellular ion concentrations.

There is no evidence to suggest that this compound interacts with riboswitches. Riboswitches are structured RNA domains, typically found in the untranslated regions of bacterial mRNA, that directly bind to small molecule ligands to regulate gene expression. The purine riboswitch class specifically recognizes natural purines like adenine (B156593) and guanine to control genes involved in purine metabolism and transport.

The binding is highly specific, determined by hydrogen-bonding interactions within a well-defined binding pocket. While purine-binding riboswitches are considered a potential target for novel antimicrobial agents based on synthetic purine analogs, the specificity is typically stringent. The bulky and flexible 2-ethoxyethyl group at the C-6 position of the title compound would likely present a significant steric clash within the highly conserved and compact binding pocket of natural adenine or guanine riboswitches, making a functional interaction unlikely without significant modification of the riboswitch itself.

Effects on Cell Cycle Progression and Apoptosis in Non-Clinical Models

The purine scaffold is a foundational structure in numerous molecules essential for cellular processes, making its analogues a significant area of research in drug design. Investigations into the biological activities of 6-substituted purines, particularly the 6-alkoxy class to which this compound belongs, have revealed potent effects on cell viability through the induction of apoptosis.

In non-clinical models utilizing human cancer cell lines, certain 6-alkoxy purine analogues have been identified as pro-apoptotic inducers. Studies conducted on human T-cell leukemia (Jurkat) cells, among other cancer cell lines, showed that treatment with these compounds led to a significant increase in the sub-G1 cell population, a characteristic feature of apoptotic cells. This effect was found to be selective for certain cell types.

Further mechanistic analysis confirmed that the observed cell death occurs via apoptosis. Assays using Annexin-V staining demonstrated the externalization of phosphatidylserine, an early marker of apoptosis. Moreover, the pro-apoptotic activity was shown to be dependent on caspase activation, a central hallmark of the apoptotic pathway. Pre-treatment of cells with a pan-caspase inhibitor, Z-VAD-FMK, successfully abrogated the cell death induced by these 6-alkoxy purine compounds, indicating that the apoptotic cascade is the primary mechanism of action. While these findings relate to analogues, they suggest that this compound may exert similar effects on cell cycle and apoptosis.

Pre-clinical In Vivo Mechanistic Studies in Model Organisms (e.g., animal models)

A comprehensive review of scientific literature did not yield specific preclinical in vivo mechanistic studies for the compound this compound. Research on related purine derivatives often involves animal models to investigate physiological responses like anti-inflammatory activity or effects on the immune system. However, specific data for this compound in such models are not publicly available.

There is no available data from target engagement studies in animal tissues for this compound. Such studies are crucial for confirming that a compound interacts with its intended biological target in a whole-organism context, but this information has not been published for this specific molecule.

While various purine derivatives have been investigated for their anti-inflammatory properties in established animal models, such as carrageenan-induced paw edema, specific studies detailing the physiological responses to this compound are absent from the current scientific literature. The general class of purine compounds has been associated with modulation of inflammatory pathways, including the production of cytokines like TNF-α and interleukins, but direct evidence linking this compound to these mechanisms in vivo has not been established.

Structure-Activity Relationships (SAR) of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the class of 6-substituted purines, research has demonstrated that modifications to the substituent at the C6 position of the purine ring are critical in determining the compound's potency and selectivity.

Table 1: SAR Summary of Selected 6-Alkoxy Purine Analogues This table summarizes findings for analogues of this compound to illustrate general SAR principles for this class of compounds.

| Compound Class | C6-Substituent | Observed Activity | Cell Line | Reference |

| 6-Alkoxy Purines | Benzyloxy | Pro-apoptotic | Jurkat | |

| 6-Alkoxy Purines | Substituted Benzyloxy | Varied Pro-apoptotic Potency | Jurkat | |

| 6-Alkoxy Purines | Cycloalkoxy | Varied Pro-apoptotic Potency | Jurkat |

The ethoxyethyl moiety at the C6 position of the purine ring is a key structural feature of this compound. While direct studies on this specific group are limited, research on a variety of 6-alkoxy purines provides insight into its likely influence. The presence of an ether oxygen atom and the ethyl group introduces a degree of flexibility and polarity compared to simple alkyl or aryl substituents.

This combination of features can influence several factors critical for biological activity:

Conformational Flexibility : The single bonds within the ethoxyethyl side chain allow for rotational freedom. This flexibility may permit the molecule to adopt an optimal conformation for binding to its biological target.

Steric Profile : The size and shape of the ethoxyethyl group contribute to the steric profile of the molecule, which can dictate its ability to fit into a target's binding pocket and can be a determinant of selectivity.

SAR studies on related 6-alkoxy purines have shown that both the length and the branching of the alkoxy chain can dramatically alter biological effects, underscoring the importance of the specific architecture of the C6 substituent.

For the broader class of 6-substituted purine analogues, several key pharmacophoric features have been identified as crucial for their biological activity, such as pro-apoptotic effects.

The Purine Core : The purine ring system itself serves as the fundamental scaffold. It is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets through hydrogen bonding (via its nitrogen atoms) and aromatic stacking interactions.

The C6-Substituent : As highlighted by extensive SAR studies, the nature of the group at the C6 position is a primary determinant of activity and selectivity. For 6-alkoxy purines, the oxygen atom acts as a linker and potential hydrogen bond acceptor, while the attached alkyl or aryl group (in this case, an ethyl group via an ethyl linker) occupies a specific region of the target's binding site. The size, shape, and electronic properties of this entire moiety are critical.

These general principles, derived from studies on analogous compounds, provide a framework for understanding the structural basis of the biological activity of this compound.

Potential Research Applications and Future Directions

6-(2-ethoxyethyl)-7H-purine as a Chemical Probe for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound makes it a candidate for development into such a probe. By incorporating a reporter tag, such as a radioisotope or a photoactivatable group, derivatives of this purine (B94841) could be used to identify and characterize its biological targets. For instance, a carbon-11 (B1219553) labeled analogue could potentially serve as a novel reporter probe for positron emission tomography (PET) to image specific enzymes or receptors in vivo, a strategy that has been successfully applied to other purine derivatives.

The development of a photoaffinity probe is another viable direction. By introducing a photoactivatable moiety like an azide (B81097) group, a derivative of this compound could be used to form covalent bonds with its biological targets upon UV irradiation. This technique is invaluable for irreversibly labeling binding partners, such as enzymes or receptors, facilitating their isolation and identification. Such probes derived from the purine scaffold could help elucidate new mechanisms of action and identify novel therapeutic targets.

Design and Synthesis of New this compound Conjugates or Prodrugs for Research Purposes

The synthesis of conjugates and prodrugs represents a key strategy for modifying the properties of a parent compound. For this compound, conjugation could involve attaching it to other molecules, such as N-heterocycles, via a linker to create bifunctional molecules with potentially enhanced or novel biological activities. Research on other 6-substituted purines has shown that conjugation can lead to compounds with high cytotoxic activity against cancer cell lines. The linker's length and composition are critical, as they can significantly influence the conjugate's biological effect.

Furthermore, prodrug strategies could be employed to improve properties like solubility or cell permeability. For example, adding a 2-hydroxyethoxymethyl fragment to the N9 position of the purine ring has been shown to increase the aqueous solubility of related purine conjugates. Designing prodrugs of this compound could facilitate its use in cell-based assays and future in vivo studies by ensuring effective delivery to its site of action.

Integration with High-Throughput Screening for Novel Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of chemical compounds to identify "hits" that modulate a specific biological target or pathway. A library of compounds including this compound and its derivatives could be integrated into HTS campaigns to uncover novel biological targets. HTS can be performed using various methods, including biochemical assays that measure enzyme activity or cell-based assays that assess outcomes like cell viability or the expression of a reporter gene.

High-content screening (HCS), an advanced form of HTS that uses automated microscopy and image analysis, could also be employed. This approach allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of a compound's effects. By screening this compound against a panel of cell lines and analyzing changes in morphology, proliferation, or specific protein markers, researchers could identify its cellular targets and mechanisms of action, accelerating the process of drug and probe discovery.

Theoretical Applications in Material Science or Sensors

The heterocyclic structure of purines, rich in nitrogen and potentially oxygen atoms, suggests applications beyond biology, particularly in material science. One promising area is corrosion inhibition. Organic compounds containing heteroatoms (N, S, O) and π-electrons can adsorb onto metal surfaces, forming a protective film that slows the rate of corrosion in acidic environments. Studies on other heterocyclic compounds, including theophylline (B1681296) derivatives, have demonstrated their efficacy as corrosion inhibitors for mild steel. The this compound molecule, with its multiple nitrogen atoms and the ether oxygen in the side chain, possesses the necessary features to theoretically function as a mixed-type corrosion inhibitor.

The photophysical properties of purine derivatives also warrant investigation for potential use in optical materials or sensors. The absorption and emission of light by organic molecules are influenced by their electronic structure, which can be tuned by altering substituents. While the specific optical properties of this compound are not yet characterized, related heterocyclic systems like pyrimidines exhibit fluorescence that is sensitive to their chemical environment and substitution pattern. This suggests that, with further research, purine derivatives could be developed for applications in sensing or as components in optoelectronic devices.

| Application Area | Governing Principle | Role of Purine Structure | Potential Outcome |

|---|---|---|---|

| Corrosion Inhibition | Adsorption of organic molecules onto a metal surface to form a protective barrier. | Nitrogen and oxygen heteroatoms act as adsorption centers; the purine ring provides surface coverage. | Prevention or reduction of metal degradation in corrosive (e.g., acidic) media. |

| Optical Sensors | Changes in fluorescence or absorbance upon binding to a target analyte. | The purine core acts as a chromophore/fluorophore whose electronic properties are modulated by the C6 substituent. | Development of new sensors for detecting specific ions or molecules. |

Exploration of New Synthetic Methodologies for Related Purine Systems

The continued exploration of purine-based compounds relies on the development of efficient and versatile synthetic methods. The synthesis of 6-substituted and N7-alkylated purines, such as this compound, can be challenging due to issues with regioselectivity. Traditional methods often yield a mixture of N7 and N9 isomers, with the N9 product typically being the thermodynamically more stable and favored product.

Recent research has focused on developing novel methodologies to achieve greater control over substitution patterns. These include:

Direct N7 Regioselective Alkylation: New methods using catalysts like SnCl₄ with N-trimethylsilylated purines have been developed to selectively introduce alkyl groups at the N7 position under kinetic control.

Building from Precursors: Synthesizing the purine ring system from substituted imidazole (B134444) or pyrimidine (B1678525) precursors offers an unambiguous but often more laborious route to specific isomers.

Metal-Mediated Coupling: Palladium and nickel-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, have expanded the range of substituents that can be introduced at the C2, C6, and C8 positions of the purine core.

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Direct Alkylation | Reaction of a purine with an alkyl halide, often under basic conditions. | Simple, one-step process. | Often produces mixtures of N7 and N9 isomers; poor regioselectivity. |

| Regioselective N7-Alkylation | Uses specific catalysts (e.g., SnCl₄) to favor substitution at the N7 position. | High regioselectivity for the desired N7 isomer. | Requires specific reaction conditions and silylated intermediates. |

| Ring Cyclization | Construction of the purine ring from substituted imidazole or pyrimidine precursors. | Unambiguous regioselectivity. | Multi-step, laborious, and may have lower overall yields. |

| Metal-Catalyzed Cross-Coupling | Use of catalysts (e.g., Palladium) to form C-C or C-N bonds at specific positions on the purine ring. | Allows for a wide variety of substituents to be introduced. | Requires synthesis of appropriate starting materials (e.g., halogenated purines). |

Further refinement of these techniques will be crucial for efficiently producing this compound and a diverse array of related analogues for extensive biological and material science evaluation.

Roadmap for Continued Advancement in Purine-Based Research

The purine scaffold is a privileged structure in chemistry and biology, and its potential is far from exhausted. A roadmap for future research on compounds like this compound should be multi-faceted, integrating synthesis, screening, and application-driven design.

Key future directions include:

Library Synthesis: Expanding on known synthetic methodologies to create a diverse library of 6- and 7-substituted purines to systematically explore structure-activity relationships (SAR).

Target Deconvolution: For compounds that show interesting effects in phenotypic screens, employing advanced techniques like chemical proteomics and CRISPR-based screens to identify their specific molecular targets.

Broad-Spectrum Antiviral Development: Investigating the potential of purine derivatives to target host cell metabolic pathways, such as de novo purine synthesis, as a strategy for developing broad-spectrum antiviral drugs.

Hybrid Molecule Design: Rationally designing hybrid molecules that incorporate the purine scaffold with other pharmacophores to overcome drug resistance, improve target selectivity, and enhance therapeutic profiles, particularly in cancer research.

Interdisciplinary Exploration: Fostering collaboration between medicinal chemists, biologists, and material scientists to explore the non-biological applications of purines, such as in advanced materials, sensors, and nanotechnology.

By pursuing these avenues, the scientific community can continue to unlock the vast potential of the purine ring system, leading to the development of novel research tools, therapeutic agents, and advanced materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-(2-ethoxyethyl)-7H-purine, and how do reaction conditions influence regioselectivity?

- Methodology : Alkylation of 6-mercaptopurine derivatives with 2-ethoxyethyl halides (e.g., bromides) under basic conditions (e.g., DBU in DMF) is a key route. Regioselectivity at the purine N9 position can be controlled by solvent polarity and temperature . For example, higher polarity solvents favor N7/N9 equilibrium stabilization, while lower temperatures reduce side reactions. Confirm regiochemistry via H-NMR (e.g., deshielded H8 signals for N9-substituted purines) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC with UV detection (λ = 260 nm for purine absorbance).

- Mass spectrometry (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]).

- Multinuclear NMR (H, C, DEPT-135) to resolve ethoxyethyl chain protons (δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for OCH) and verify absence of unreacted starting materials .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Follow GHS hazard guidelines for purine derivatives:

- Use fume hoods to avoid inhalation of aerosols (GHS Category 3 respiratory irritant).

- Wear nitrile gloves and safety goggles to prevent skin/eye contact (GHS Category 2 skin/eye irritation) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., IR, NMR) for this compound derivatives?

- Methodology :

- IR spectroscopy : Compare experimental C=O and C-N stretches (e.g., 1680–1700 cm) to reference data for purine analogs. Discrepancies may arise from tautomerism; use solid-state IR (KBr disc) to minimize solvent effects .

- NMR : Employ H-N HMBC to resolve tautomeric forms (e.g., 7H vs. 9H configurations) .

Q. What strategies optimize the biological activity of this compound in kinase inhibition assays?

- Methodology :

- Structure-activity relationship (SAR) : Modify the ethoxyethyl chain length or introduce electron-withdrawing groups (e.g., halides) to enhance binding affinity.

- Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets. Validate with IC assays (e.g., kinase inhibition at 1–10 μM concentrations) .

Q. How should contradictory results in cytotoxicity studies (e.g., varying IC across cell lines) be analyzed?

- Methodology :

- Perform dose-response curves in triplicate and apply nonlinear regression (e.g., GraphPad Prism) to calculate IC.

- Use ANOVA with Tukey’s post hoc test to compare variances across cell lines. Contradictions may stem from differential expression of target enzymes (e.g., kinases) .

Q. What computational methods validate the electronic properties of this compound for mechanistic studies?

- Methodology :

- DFT calculations (e.g., B3LYP/6-31G**) to map HOMO-LUMO gaps and Mulliken charges, identifying nucleophilic/electrophilic sites.

- Compare with experimental UV-Vis spectra (e.g., λ shifts in polar solvents) .

Experimental Design & Data Analysis

Q. How to design a robust synthetic route for scale-up of this compound without compromising yield?

- Methodology :

- Optimize solvent systems : Replace DMF with acetonitrile to simplify purification.

- Use flow chemistry for continuous alkylation, reducing side-product formation. Monitor reaction progress via in-line FTIR .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in purity assays?

- Methodology :

- Apply principal component analysis (PCA) to HPLC chromatograms to identify outlier batches.

- Use control charts (e.g., Shewhart charts) for real-time monitoring of critical parameters (e.g., column temperature, mobile phase pH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.